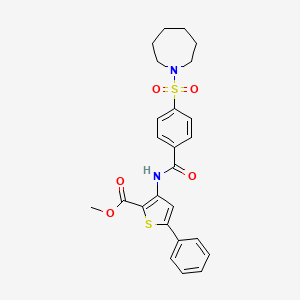

甲基-3-(4-(氮杂庚烷-1-基磺酰基)苯甲酰胺基)-5-苯基噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(4-(azepan-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as AZD-3965 and is known for its inhibitory effects on monocarboxylate transporters (MCTs). MCTs are responsible for the transportation of lactate and other monocarboxylates across the cell membrane, and their inhibition can have significant implications in cancer treatment.

科学研究应用

- Methyl 3-(4-(azepan-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (let’s call it “Methyl-APTC”) exhibits excellent charge transport properties due to its conjugated structure. Researchers are exploring its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its tunable energy levels make it suitable for different electronic applications .

- Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties. Methyl-APTC could serve as a ligand for QDs, enhancing their stability and light absorption. Researchers are investigating its potential in QD-sensitized solar cells and luminescent devices .

- The benzamido and thiophene moieties in Methyl-APTC suggest potential bioactivity. Scientists are studying its interactions with biological targets, such as enzymes or receptors. It might have applications in drug discovery or as a scaffold for designing new pharmaceuticals .

- Methyl-APTC could act as a photocatalyst, harnessing light energy to drive chemical reactions. Its unique structure may enable efficient electron transfer processes, making it useful for organic transformations or environmental remediation .

- The azepane ring in Methyl-APTC provides opportunities for supramolecular assembly. Researchers are exploring its self-assembly behavior, host-guest interactions, and potential applications in molecular recognition or drug delivery systems .

- Methyl-APTC’s sulfone group and aromatic core contribute to its stability and solubility. Scientists are incorporating it into polymer matrices or hybrid materials. Potential applications include sensors, coatings, or functional surfaces .

Organic Electronics and Optoelectronics

Quantum Dot Sensitization

Medicinal Chemistry

Photocatalysis

Supramolecular Chemistry

Materials Science

属性

IUPAC Name |

methyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S2/c1-32-25(29)23-21(17-22(33-23)18-9-5-4-6-10-18)26-24(28)19-11-13-20(14-12-19)34(30,31)27-15-7-2-3-8-16-27/h4-6,9-14,17H,2-3,7-8,15-16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITFHADNPQSWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-(azepan-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2822207.png)

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2822213.png)

![4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822214.png)

![3,6-dichloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2822216.png)

![N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2822217.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone](/img/structure/B2822222.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2822227.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)